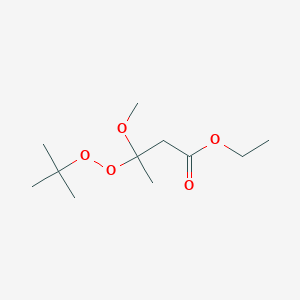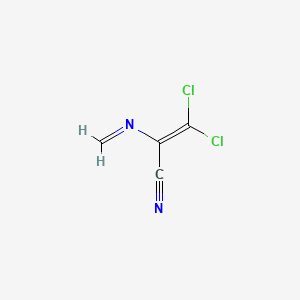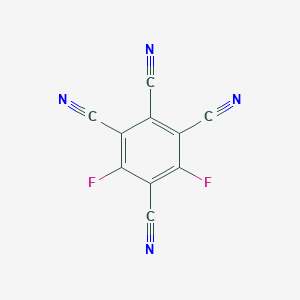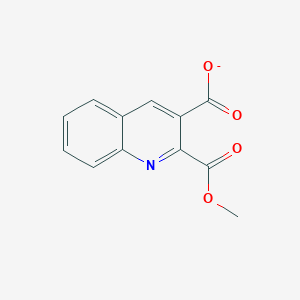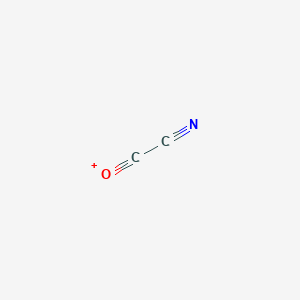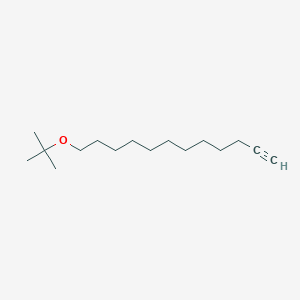![molecular formula C12H25NOS B14289838 S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate CAS No. 120224-38-6](/img/structure/B14289838.png)
S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. The compound’s structure includes a diethylamino group, an ethylbutanethioate moiety, and a sulfur atom, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate typically involves the reaction of 2-ethylbutanethioic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize the conversion of reactants to the desired product. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate involves its interaction with various molecular targets, including enzymes and cellular receptors. The compound’s diethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The sulfur atom can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Similar structure but with an ethylphosphonothioate group instead of an ethylbutanethioate group.
VG (nerve agent):
Uniqueness
S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
120224-38-6 |
|---|---|
Formule moléculaire |
C12H25NOS |
Poids moléculaire |
231.40 g/mol |
Nom IUPAC |
S-[2-(diethylamino)ethyl] 2-ethylbutanethioate |
InChI |
InChI=1S/C12H25NOS/c1-5-11(6-2)12(14)15-10-9-13(7-3)8-4/h11H,5-10H2,1-4H3 |
Clé InChI |
BETLVLKRBCSWTP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)SCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)

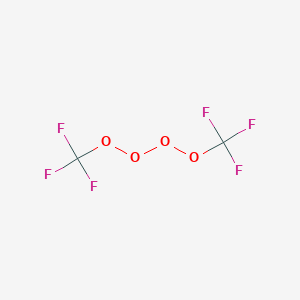
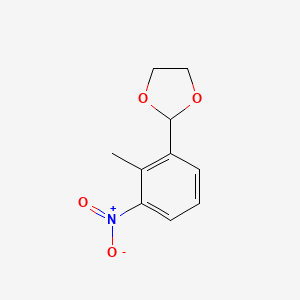
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
